molecular formula C14H19N3O B2681187 {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine CAS No. 1444613-99-3

{4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine

Cat. No.: B2681187
CAS No.: 1444613-99-3
M. Wt: 245.326
InChI Key: CTWCZVAJLXKDTO-UHFFFAOYSA-N
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Description

{4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine is a bicyclic amine derivative featuring a benzoyl substituent at the 4-position of a 1,4-diazabicyclo[3.2.1]octane scaffold.

Properties

IUPAC Name

[2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-8-13-10-17(12-6-7-16(13)9-12)14(18)11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWCZVAJLXKDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1N(CC2CN)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

{4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new pharmaceuticals .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It is being investigated for its role in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific reactivity .

Mechanism of Action

The mechanism of action of {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group plays a crucial role in binding to these targets, while the diazabicyclo structure provides stability and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine (CAS 1461707-56-1)

This compound shares the diazabicyclo[3.2.1]octane core and methanamine substituent but replaces the benzoyl group with a benzenesulfonyl moiety. Key differences include:

  • Solubility : Sulfonyl groups generally enhance aqueous solubility compared to benzoyl, which may improve bioavailability .
  • Pharmacological Implications : Sulfonamides are common in protease inhibitors and antibiotics, suggesting divergent therapeutic pathways compared to benzoyl derivatives .

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol

  • Ring System : The [2.2.2] bicyclic system (quinuclidine) offers greater rigidity and distinct spatial geometry compared to the [3.2.1] scaffold, affecting receptor binding selectivity.
  • Functional Group: A methanol substituent replaces methanamine, altering hydrogen-bonding capacity and acidity (pKa ~16 for alcohol vs. ~10 for primary amine). This impacts membrane permeability and target engagement .

4-Phenyl-5-aryloxy-1,2,3-thiadiazoles (e.g., Compound 3d from )

  • Heterocyclic Core : Thiadiazoles lack the bicyclic amine structure but share aromatic substituents.
  • Reactivity : Thiadiazoles exhibit electrophilic properties at sulfur, enabling nucleophilic substitution reactions, unlike the diazabicyclo framework .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Group Key Properties Potential Applications
{4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine Diazabicyclo[3.2.1]octane Benzoyl, Methanamine Moderate solubility, basic amine CNS-targeting therapeutics
[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine Diazabicyclo[3.2.1]octane Benzenesulfonyl, Methanamine Higher solubility, electron-deficient Enzyme inhibition, antibiotics
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol Diazabicyclo[2.2.2]octane Methanol High rigidity, polar hydroxyl group Cholinergic receptor modulation
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole 1,2,3-Thiadiazole Aryloxy, Phenyl Electrophilic sulfur, planar structure Antimicrobial agents

Research Findings and Trends

  • Synthetic Pathways : Sodium hydride in DMF is a common reagent for nucleophilic substitutions in diazabicyclo and thiadiazole syntheses, though diazabicyclo derivatives require precise ring-closure strategies .
  • Biological Relevance : Diazabicyclo[3.2.1]octane derivatives are understudied compared to [2.2.2] analogs but show promise in CNS drug discovery due to their compact, lipophilic frameworks .

Biological Activity

The compound {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine, a derivative of the diazabicyclooctane (DBO) structure, has garnered attention due to its potential biological activities, particularly in the realm of antibacterial properties. This article aims to explore its biological activity through a review of recent research findings, case studies, and the underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₉N₃O, with a molecular weight of 245.32 g/mol. The compound features a bicyclic structure that is significant for its biological interactions, particularly in inhibiting bacterial enzymes.

Research indicates that compounds based on the DBO framework can effectively inhibit β-lactamases, enzymes that confer antibiotic resistance in various pathogenic bacteria. The mechanism involves the formation of a reversible intermediate with the target enzyme, which contrasts with older inhibitors that act irreversibly . This allows for renewed efficacy of β-lactam antibiotics against resistant strains.

Antibacterial Properties

Recent studies have demonstrated that derivatives of DBO, including this compound, exhibit significant antibacterial activity against several Gram-negative bacteria:

  • Pseudomonas aeruginosa : MIC values below 0.125 mg/dm³ have been reported for certain DBO derivatives when combined with meropenem, indicating strong synergistic effects against this pathogen .
  • Acinetobacter baumannii : The compound shows promising activity against both clinical isolates and standard strains, with MIC values as low as 0.25 mg/dm³ .

Comparative Efficacy Table

CompoundTarget BacteriaMIC (mg/dm³)
This compoundPseudomonas aeruginosa< 0.125
Acinetobacter baumannii0.25
AvibactamVarious β-lactamase producers< 0.125

Study 1: Efficacy Against Multidrug-Resistant Strains

In a study conducted by Sun et al., various DBO derivatives were evaluated for their ability to restore the effectiveness of β-lactams against multidrug-resistant Enterobacteriaceae. The results indicated that compounds similar to this compound significantly reduced the minimum inhibitory concentration (MIC) required for effective treatment .

Study 2: In Vivo Testing

In vivo studies have shown that DBO derivatives exhibit not only antibacterial properties but also low toxicity profiles in animal models. This suggests potential for therapeutic applications without significant adverse effects on host organisms .

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